molecular formula C9H8F2O3 B13068945 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

Cat. No.: B13068945
M. Wt: 202.15 g/mol
InChI Key: WMYWIYVTLUKIHS-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with methanol in the presence of a base to form the corresponding methoxy derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

WMYWIYVTLUKIHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)F

Origin of Product

United States

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